LSZ102 - 2135600-76-7

LSZ102

Catalog Number: EVT-274015
CAS Number: 2135600-76-7
Molecular Formula: C25H17F3O4S
Molecular Weight: 470.4622
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LSZ102, also known as LSZ102, is a novel, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) currently under investigation for its potential in treating estrogen receptor-positive (ER+) breast cancer. [, , , , , , ] This compound belongs to a class of therapeutics that function by binding to the estrogen receptor alpha (ERα), antagonizing its activity, and promoting its degradation. [, , ] LSZ102 has shown promising preclinical activity against both wild-type and mutant ERα, indicating its potential to overcome resistance mechanisms commonly observed with existing endocrine therapies. [, ]

Subsequent optimization efforts led to a more streamlined and efficient synthetic route. This improved process replaced the Suzuki coupling with a two-step approach: - A palladium-catalyzed conversion of an aryl bromide to a phenol. [, ]- A palladium-catalyzed C-H activation as the key step. [, ]

This revised strategy significantly improved the overall yield, reduced the number of synthetic steps, and eliminated the need for chromatographic purifications, making it more suitable for large-scale manufacturing. [, ] One notable optimization for large-scale synthesis involved the use of the surfactant TPGS-750-M in a Suzuki-Miyaura cross-coupling step. []

Molecular Structure Analysis

Detailed molecular structure analysis of LSZ102 is available in the literature, including crystallographic data from its complex with the estrogen receptor alpha ligand-binding domain. [, ] These studies highlight key structural features of LSZ102 that contribute to its binding affinity and biological activity, including:- The benzothiophene core- The acrylic acid moiety- The difluoroethyl and fluorine substituents on the phenyl rings. [, , ]

Chemical Reactions Analysis

The primary chemical reactions associated with LSZ102 focus on its synthesis and metabolic pathways. As previously described, the optimized synthesis utilizes palladium-catalyzed reactions, specifically the conversion of an aryl bromide to a phenol and C-H activation. [, ]

Metabolically, LSZ102 undergoes extensive first-pass metabolism, primarily through sulphation in humans and glucuronidation in rats. [] These reactions occur mainly in the liver and intestines, leading to the formation of various metabolites, including the major metabolites M4 (glucuronide), M5 (sulphate), and M12 (secondary glucuronide/sulphate). []

Mechanism of Action

LSZ102 functions as a selective estrogen receptor degrader (SERD) by targeting the estrogen receptor alpha (ERα). [, , ] Its mechanism of action involves the following steps:

  • Binding: LSZ102 binds to the ligand-binding domain of ERα with high affinity. [, , ] This binding is competitive with estrogen and prevents estrogen-mediated receptor activation. [, ]

  • Antagonism: LSZ102 acts as an antagonist, blocking the transcriptional activity of ERα and preventing the expression of estrogen-responsive genes. [, , ]

  • Degradation: Binding of LSZ102 induces a conformational change in ERα, leading to its ubiquitination and subsequent degradation by the proteasome. [, , ] This degradation effectively reduces the cellular levels of ERα, further inhibiting estrogen signaling. [, , ]

LSZ102 has demonstrated efficacy against both wild-type and mutant ERα, including the clinically relevant Y537S mutation, which is often associated with resistance to endocrine therapies. [, , ]

Applications
  • Understanding ERα-mediated signaling: LSZ102 has been used as a tool to elucidate the role of ERα in breast cancer cell growth, proliferation, and gene expression. [, ]
  • Evaluating efficacy against endocrine-resistant breast cancer: Its activity against both wild-type and mutant ERα, including the Y537S mutation, has made it a valuable tool for studying mechanisms of endocrine resistance. [, ]
  • Investigating combination therapies: LSZ102 has been studied in combination with other anti-cancer agents, such as the CDK4/6 inhibitor ribociclib and the PI3K inhibitor alpelisib, to explore synergistic effects and potential therapeutic benefits. [, , , ]
  • Developing biomarkers for treatment response: Research has explored the correlation between LSZ102 treatment and changes in circulating tumor DNA (ctDNA) to assess its potential as a biomarker for monitoring treatment efficacy. []

Fulvestrant

  • Compound Description: Fulvestrant is a steroidal selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+) breast cancer. [, , ]

Ribociclib (LEE011)

  • Compound Description: Ribociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in combination with endocrine therapy for the treatment of ER+ advanced breast cancer. [, , ]
  • Relevance: Ribociclib has demonstrated synergistic activity with LSZ102 in preclinical models. [, ] Clinical trials are investigating the safety and efficacy of combining LSZ102 with ribociclib in patients with ER+ advanced breast cancer. [, , ]

Alpelisib (BYL719)

  • Compound Description: Alpelisib is a phosphoinositide 3-kinase (PI3K) alpha-specific inhibitor. [, ]
  • Relevance: Preclinical studies demonstrated synergistic antitumor activity when LSZ102 was co-administered with alpelisib. [, ] Clinical trials have been conducted to evaluate the safety and efficacy of combining LSZ102 and alpelisib in patients with ER+ advanced breast cancer. [, ]

Estradiol (E2)

  • Compound Description: Estradiol is an endogenous estrogen that binds to and activates estrogen receptors. []
  • Relevance: Estradiol serves as a reference compound in studies evaluating the binding affinity and shape similarity of SERDs, including LSZ102, to the estrogen receptor. []
  • Compound Description: Amcenestrant is a non-steroidal SERD under investigation for the treatment of ER-positive breast cancer. []
  • Relevance: Amcenestrant, along with other non-steroidal SERDs such as elacestrant, camizestrant, and giredestrant, are compared to LSZ102 and fulvestrant in terms of their efficacy and binding mechanisms with the ERα receptor. []
  • Compound Description: Elacestrant is a non-steroidal SERD under investigation for the treatment of ER-positive breast cancer. []
  • Relevance: Similar to amcenestrant, elacestrant is compared to LSZ102 and other SERDs in silico studies analyzing their binding interactions and potential for ERα downregulation. []

Camizestrant

  • Compound Description: Camizestrant is a non-steroidal SERD under investigation for the treatment of ER-positive breast cancer. []
  • Relevance: Camizestrant is grouped with other undertrial SERDs, including LSZ102, for comparative analysis in silico regarding their shape similarity, binding mechanisms, and stability with the ERα receptor. []
  • Compound Description: Giredestrant is a non-steroidal SERD under investigation for the treatment of ER-positive breast cancer. []
  • Relevance: Giredestrant is included in comparative analyses alongside LSZ102 and other SERDs to evaluate their binding affinities, stability within the ERα active site, and potential as therapeutic agents for ER+ breast cancer treatment. []

LSZ102 Sulphate Metabolite (M5)

  • Compound Description: LSZ102 Sulphate Metabolite (M5) is a major metabolite of LSZ102 identified in human plasma and in vitro studies using human liver and intestinal fractions. []
  • Relevance: This metabolite provides insights into the metabolism of LSZ102 in humans, particularly highlighting the role of sulphation in its first-pass metabolism. Though M5 possesses weak pharmacological activity, it is not considered a toxicological risk due to its nature as a phase II conjugate. []

LSZ102 Glucuronide Metabolite (M4)

  • Compound Description: LSZ102 Glucuronide Metabolite (M4) represents a key metabolite observed in preclinical species, particularly rats, after oral LSZ102 administration. []
  • Relevance: Contrasting the predominant sulphate metabolite (M5) in humans, M4 highlights a species difference in LSZ102 metabolism. This difference underscores the importance of understanding species-specific metabolic pathways during drug development. Similar to M5, M4 exhibits minimal pharmacological activity and does not present a significant toxicological concern. []

LSZ102 Secondary Glucuronide/Sulphate Metabolite (M12)

  • Compound Description: LSZ102 Secondary Glucuronide/Sulphate Metabolite (M12) is a secondary metabolite formed through further conjugation of either M4 or M5. []
  • Relevance: This metabolite underscores the complex metabolic pathways of LSZ102. While M12 is identified in metabolic profiles, it demonstrates negligible pharmacological activity, reinforcing the safety profile of LSZ102 and its metabolites. []

Compound 40

  • Compound Description: Compound 40 is a thieno[2,3-e]indazole derivative designed as a structural modification of LSZ102, aiming to improve its pharmacological properties. []
  • Relevance: Developed through structure-based optimization, Compound 40 demonstrates superior pharmacokinetic properties, potent ERα degradation, and improved antitumor efficacy compared to LSZ102 in preclinical breast cancer models. This highlights the potential for further optimization of the LSZ102 scaffold. []

Compound D8

  • Compound Description: Compound D8 is a novel compound designed based on 3D-QSAR, molecular docking, and molecular dynamics simulations using LSZ102 and its derivatives as templates. []
  • Relevance: This compound represents a potential lead compound for SERD development, exhibiting predicted activity comparable to LSZ102. In silico studies suggest favorable ADMET and bioavailability profiles for D8, making it a promising candidate for further investigation. []

Properties

CAS Number

2135600-76-7

Product Name

(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid

IUPAC Name

(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid

Molecular Formula

C25H17F3O4S

Molecular Weight

470.4622

InChI

InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+

InChI Key

SJXNPGGVGZXKKI-NYYWCZLTSA-N

SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F

Solubility

Soluble in DMSO

Synonyms

LSZ102; LSZ-102; LSZ 102; SERD LSZ102; SERD LSZ-102; SERD LSZ 102;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.